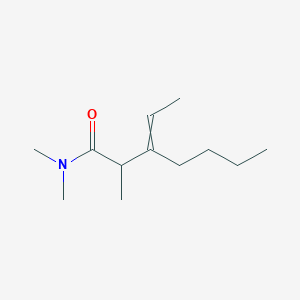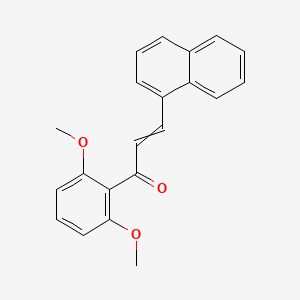![molecular formula C18H15Cl2NO3 B14188965 2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 927179-72-4](/img/structure/B14188965.png)
2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione is an organic compound known for its applications in various fields, including agriculture and chemical research. This compound is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used as a herbicide. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of 2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dichlorophenol with butyl bromide in the presence of a base to form 2,4-dichlorophenoxybutane. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-(2,4-Dichlor
Properties
CAS No. |
927179-72-4 |
|---|---|
Molecular Formula |
C18H15Cl2NO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-[4-(2,4-dichlorophenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H15Cl2NO3/c19-12-7-8-16(15(20)11-12)24-10-4-3-9-21-17(22)13-5-1-2-6-14(13)18(21)23/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
LUBRYZYBYPBBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


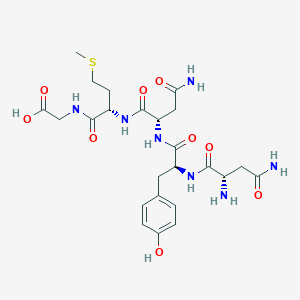
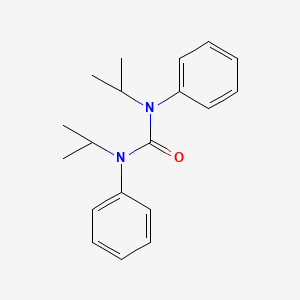
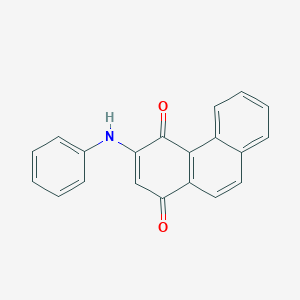
![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
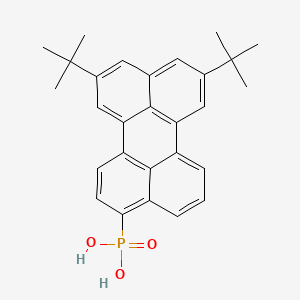
![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
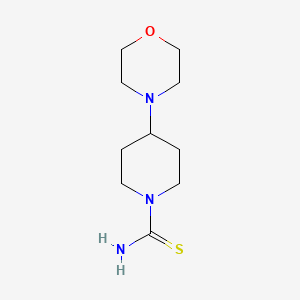
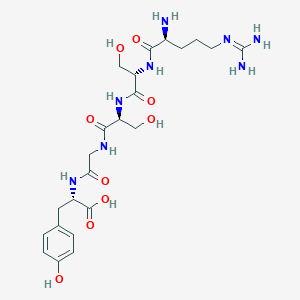
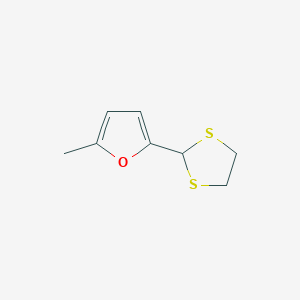
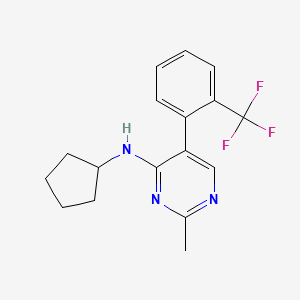
![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)
